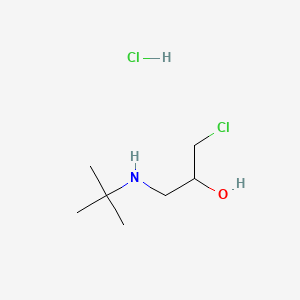

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader investigation of chloropropanol derivatives that began gaining scientific attention in the mid-20th century. Chloropropanols, as a class of chlorohydrins related to propanols containing chloride functional groups, encompass eight possible isomers with diverse applications in industrial chemistry. The specific tert-butylamino derivative represents a more recent advancement in this chemical family, developed primarily to serve as an intermediate in pharmaceutical synthesis.

The compound exists in two distinct forms: the free base with molecular formula Carbon 7 Hydrogen 16 Chlorine 1 Nitrogen 1 Oxygen 1 and molecular weight 165.66 grams per mole, and the hydrochloride salt form with molecular formula Carbon 7 Hydrogen 17 Chlorine 2 Nitrogen 1 Oxygen 1 and molecular weight 202.12 grams per mole. The hydrochloride salt form, bearing Chemical Abstracts Service registry number 41052-94-2, exhibits enhanced stability and solubility characteristics compared to the free base form.

Historical documentation in chemical databases indicates that the compound was first created in 2005 and has undergone regular modifications to optimize its properties and applications. The development trajectory reflects the pharmaceutical industry's growing need for specialized intermediates capable of facilitating complex synthetic pathways while maintaining high purity standards required for drug development.

The synthesis methodology for this compound has evolved to incorporate efficient two-step processes involving nucleophilic substitution reactions followed by salt formation. These synthetic approaches have been refined to maximize yield while minimizing unwanted side products, reflecting decades of optimization in synthetic organic chemistry.

Significance in Organic and Analytical Chemistry

This compound holds substantial importance in multiple domains of chemical research and application. The compound falls under the classification of organic compounds, specifically functioning as both a secondary amine due to the tert-butyl group attached to the nitrogen atom and as an alcohol due to the hydroxyl functionality. This dual functionality provides exceptional versatility in synthetic transformations and analytical applications.

In pharmaceutical development, the compound serves as a crucial intermediate in the synthesis of various medications, particularly those targeting neurological disorders. Research has demonstrated its utility in the development of medications with bronchodilator properties, where it exhibits significant biological activity through interactions with beta-adrenergic receptors. The compound's ability to enhance bronchodilation makes it relevant in respiratory therapies, particularly for conditions such as asthma and chronic obstructive pulmonary disease.

The analytical chemistry applications of this compound are particularly noteworthy. It functions as a reference standard for metoprolol impurity testing, specifically identified as Metoprolol Impurity 52 in pharmaceutical quality control procedures. Advanced analytical methods utilizing hydrophilic interaction chromatography coupled with charged aerosol detection have been developed specifically for the separation and quantitation of this compound in metoprolol drug products. These methods demonstrate exceptional sensitivity, with limits of quantitation reaching approximately 5 micrograms per kilogram, meeting stringent international tolerance requirements.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | Carbon 7 Hydrogen 16 Chlorine 1 Nitrogen 1 Oxygen 1 | Carbon 7 Hydrogen 17 Chlorine 2 Nitrogen 1 Oxygen 1 |

| Molecular Weight | 165.66 g/mol | 202.12 g/mol |

| Chemical Abstracts Service Number | 13156-02-0 | 41052-94-2 |

| Melting Point | Not specified | 164-166°C |

| Physical Form | Not specified | Off-white powder |

The compound's mechanism of action primarily involves its role as an inhibitor for neurotransmitter transporters, making it valuable in biochemical research focused on enzyme inhibition and receptor binding studies. These properties provide insights into biochemical pathways and potential therapeutic targets, contributing to the understanding of complex physiological processes.

In agricultural chemistry, the compound demonstrates utility in the formulation of agrochemicals, where it enhances the efficacy of pesticides and herbicides through improved absorption and stability characteristics. Material science applications include its use as a building block in creating specialized polymers and coatings with enhanced properties such as chemical resistance and durability.

Relationship to Structural Analogs

The structural relationship of this compound to other chloropropanol derivatives reveals important insights into structure-activity relationships and synthetic accessibility. Within the broader family of chloropropanols, this compound shares fundamental structural features with several related molecules while maintaining unique characteristics that distinguish its properties and applications.

Monochloropropanols, including 2-Chloro-1-propanol, 3-Chloro-1-propanol, and 1-Chloro-2-propanol, represent the simplest members of this chemical family. The tert-butylamino derivative builds upon this foundation by incorporating a bulky tertiary amine substituent that significantly alters the compound's physicochemical properties and biological activity profile.

Closely related structural analogs include 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, which bears Chemical Abstracts Service number 119802-68-5 and molecular weight 241.76 grams per mole. This analog features an aromatic chlorophenyl group instead of the simple chloropropyl chain, demonstrating how structural modifications can expand the chemical space while maintaining core functional group arrangements.

The relationship to dichloropropanol derivatives, particularly 1,3-dichloropropanol, highlights the importance of chlorine positioning and multiplicity in determining compound properties. Research has shown that compounds such as 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol serve as important analytical targets in food safety applications, with detection methods capable of achieving parts-per-billion sensitivity levels.

| Structural Analog | Molecular Formula | Key Structural Difference | Primary Application |

|---|---|---|---|

| 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | Carbon 13 Hydrogen 20 Chlorine 1 Nitrogen 1 Oxygen 1 | Aromatic chlorophenyl group | Pharmaceutical intermediate |

| 1,3-dichloropropan-2-ol | Carbon 3 Hydrogen 6 Chlorine 2 Oxygen 1 | Two chlorine atoms, no amine | Food contaminant analysis |

| 3-chloropropane-1,2-diol | Carbon 3 Hydrogen 7 Chlorine 1 Oxygen 2 | Two hydroxyl groups, no amine | Food safety monitoring |

| 1-chloropropan-2-amine | Carbon 3 Hydrogen 8 Chlorine 1 Nitrogen 1 | Simple amine, no hydroxyl | Synthetic intermediate |

The synthetic accessibility of these structural analogs often depends on the availability of appropriate starting materials and the efficiency of key transformation reactions. For this compound, synthesis typically involves nucleophilic substitution reactions where tert-butylamine reacts with suitable chloropropanol precursors under controlled conditions. This synthetic approach can be adapted for related analogs by varying the amine component or modifying the halogen-containing backbone.

The biological activity profiles of structural analogs often correlate with specific structural features. Beta-adrenergic receptor interactions, which are particularly relevant for the tert-butylamino derivative, depend on the spatial arrangement of the amine and hydroxyl groups relative to the carbon backbone. Understanding these structure-activity relationships enables rational design of new analogs with enhanced or modified biological properties.

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXUJPJVNKCDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481848 | |

| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-94-2 | |

| Record name | 41052-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Ring-Opening of Epichlorohydrin

Reaction Mechanism

The synthesis begins with the nucleophilic attack of tert-butylamine on epichlorohydrin (1-chloro-2,3-epoxypropane). The tertiary amine’s lone pair attacks the less sterically hindered carbon of the epoxide ring, leading to ring opening and formation of 1-(tert-butylamino)-3-chloropropan-2-ol. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key steps :

Laboratory-Scale Synthesis

Standard Protocol

A typical procedure involves:

- Dissolving tert-butylamine (1.2 equiv) in ethanol or methanol.

- Dropwise addition of epichlorohydrin (1.0 equiv) at 0–5°C to control exothermicity.

- Refluxing for 2–4 hours to ensure complete conversion.

- Acidification with concentrated HCl to pH 2–3, followed by recrystallization from ethanol/water.

Yield : 70–85% after purification.

Solvent Optimization

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow systems to improve heat transfer and scalability. Key parameters:

- Temperature : 50–70°C for faster kinetics.

- Residence time : 30–60 minutes.

- Catalysts : KI or NaBr (0.5–1 mol%) accelerate epoxide ring-opening.

Purification Techniques

Alternative Synthetic Routes

Reaction Optimization Strategies

Stoichiometric Control

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 70–85% | 85–90% |

| Reaction Time | 2–4 hours | 30–60 minutes |

| Purification | Recrystallization | Continuous filtration |

| Cost Efficiency | Moderate | High |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction reactions: The compound can undergo reduction reactions to form amines or alcohols.

Common Reagents and Conditions:

Substitution reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution reactions: Formation of various substituted derivatives.

Oxidation reactions: Formation of ketones or aldehydes.

Reduction reactions: Formation of amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in developing drugs targeting specific biological pathways. The compound has shown promise as a nonselective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in mood regulation and reward systems.

Key Studies:

- Dopamine and Norepinephrine Reuptake Inhibition: The compound's ability to inhibit these transporters suggests potential applications in treating mood disorders and addiction-related conditions.

- Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability, making it a candidate for further pharmacological studies.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its versatility allows chemists to create derivatives that can be tailored for specific functions or properties.

Synthetic Routes:

The synthesis typically involves:

- Nucleophilic Attack: The reaction of tert-butylamine with epichlorohydrin results in the formation of the desired compound.

- Hydrochloride Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.

Biological Studies

This compound is also utilized in various biological studies focusing on enzyme inhibition and receptor binding. Research indicates that it may interact with serotonin and adrenergic receptors, which could influence physiological responses such as mood and anxiety regulation.

Applications in Research:

- Enzyme Inhibition Studies: Investigations into how this compound affects enzyme activity can provide insights into metabolic pathways relevant to drug metabolism.

- Receptor Binding Assays: Understanding its binding affinity helps elucidate its potential therapeutic roles.

Industrial Applications

Beyond academic research, this compound is employed in the production of specialty chemicals and materials. Its utility in industrial settings underscores its importance as a chemical intermediate.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; DAT and NET inhibitor; potential mood disorder treatment |

| Organic Synthesis | Building block for complex molecule synthesis; versatile synthetic routes |

| Biological Studies | Enzyme inhibition; receptor binding studies; interactions with serotonin and adrenergic receptors |

| Industrial Applications | Production of specialty chemicals; utilized in various manufacturing processes |

Mécanisme D'action

The mechanism of action of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

- 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)-2-propanol hydrochloride

- 3-(tert-Butylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride

- 3-(tert-Butylamino)-N-methylpropanamide hydrochloride

Comparison: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both a tert-butylamino group and a chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .

Activité Biologique

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound is represented by the following details:

- IUPAC Name : 1-(tert-butylamino)-3-chloro-2-propanol hydrochloride

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.67 g/mol

- CAS Number : 41052-94-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Receptor Interaction

This compound is believed to act as a modulator for specific receptors involved in neurotransmission, which may influence physiological responses such as blood pressure regulation and heart rate.

Enzyme Inhibition

Research indicates that similar compounds have shown potential in inhibiting enzymes associated with various metabolic pathways, suggesting that this compound might exhibit similar properties.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. This property is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism appears to involve the activation of specific apoptotic pathways and inhibition of cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various chlorinated compounds, including this compound, against antibiotic-resistant strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

A research article in the Journal of Medicinal Chemistry explored the anticancer effects of several amino alcohol derivatives. The study found that this compound induced cell death in certain cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Further toxicological studies are needed to establish safe dosage levels for therapeutic use.

Q & A

Q. What are the common synthetic routes for 1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic ring-opening of epichlorohydrin using tert-butylamine, followed by hydrochlorination. Key steps include:

- Reacting tert-butylamine with epichlorohydrin in a polar solvent (e.g., ethanol) under controlled pH and temperature.

- Isolating the intermediate 1-(tert-butylamino)-3-chloropropan-2-ol via solvent evaporation and recrystallization.

- Treating the intermediate with hydrochloric acid to form the hydrochloride salt. Characterization involves NMR, mass spectrometry (MS), and elemental analysis to confirm purity and structure . For analogous syntheses of hydrochloride salts, purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR are essential for verifying the amine and hydroxyl proton environments, as well as chlorine substitution patterns. For example, the tert-butyl group typically appears as a singlet at ~1.2 ppm in -NMR .

- Mass Spectrometry (ESI-MS): Used to confirm molecular weight (165.66 g/mol) and fragmentation patterns. The hydrochloride salt may exhibit [M+H] or [M+Na] ions .

- FT-IR: Identifies functional groups (e.g., N-H stretch at ~3300 cm, C-Cl stretch at ~700 cm) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a respirator if dust formation is likely .

- Ventilation: Work in a fume hood to prevent inhalation of aerosols.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation?

Methodological Answer:

- Purity Check: Confirm sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities causing unexpected peaks .

- Deuterated Solvents: Ensure solvents (e.g., DMSO-d) are anhydrous, as water can shift proton signals.

- Dynamic Effects: Investigate tautomerism or rotational barriers (e.g., tert-butyl group rotation) that may split signals. Variable-temperature NMR can clarify dynamic behavior .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Methodological Answer:

- Stoichiometry Control: Use a 1.2:1 molar ratio of tert-butylamine to epichlorohydrin to minimize side reactions (e.g., di-alkylation).

- Catalysis: Add catalytic amounts of KI or NaBr to enhance epoxide ring-opening efficiency, as seen in analogous syntheses .

- Temperature Gradients: Perform reactions at 0–5°C initially, then gradually warm to room temperature to control exothermicity .

Q. How can stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC, focusing on hydrolysis of the chloropropanol backbone .

- Thermogravimetric Analysis (TGA): Determine thermal stability by heating at 10°C/min under nitrogen. Hydrochloride salts typically decompose above 190°C .

Q. What experimental approaches are suitable for evaluating biological activity?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., -antagonists) in cell membranes to study β-adrenergic receptor interactions, given structural similarity to β-blockers .

- In Vitro Toxicity Screening: Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays, with IC calculations after 24–48 hr exposure .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Solubility Profiling: Perform equilibrium solubility studies in water, ethanol, and chloroform at 25°C. The hydrochloride salt should exhibit higher aqueous solubility (~50 mg/mL) due to ionic character, while the free base may prefer organic solvents .

- pH-Dependent Solubility: Adjust pH with NaOH/HCl to distinguish between salt and free base forms. Use UV-Vis spectroscopy to quantify solubility transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.